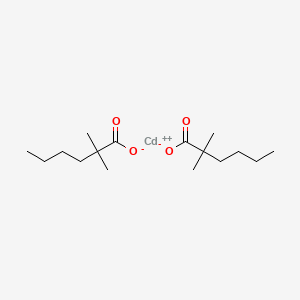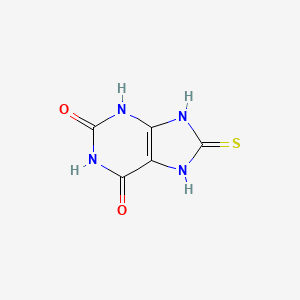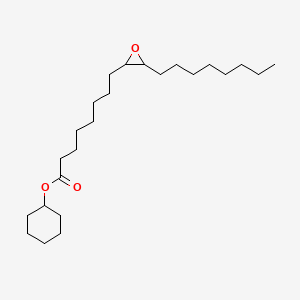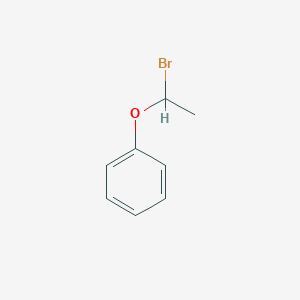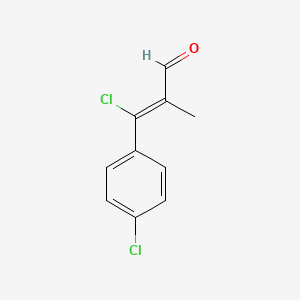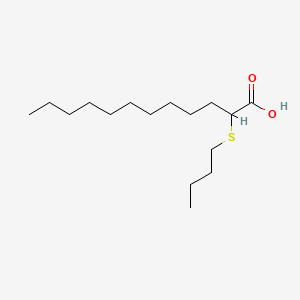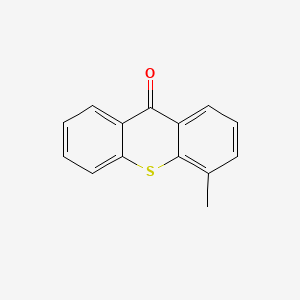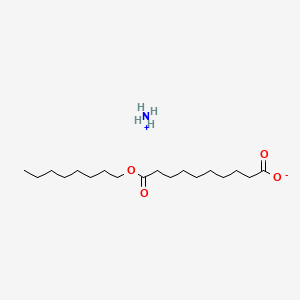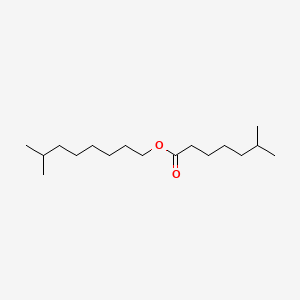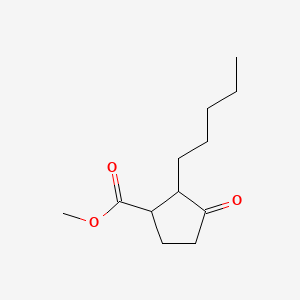
Octahydro-5,5-dimethylnaphthalene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-5,5-dimethylnaphthalene-1-methanol: is a chemical compound with the molecular formula C₁₃H₂₂O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group attached to the first carbon of the naphthalene ring system, which is fully hydrogenated and substituted with two methyl groups at the fifth carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octahydro-5,5-dimethylnaphthalene-1-methanol typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon. The hydroxylation step can be achieved using reagents like osmium tetroxide or by hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octahydro-5,5-dimethylnaphthalene-1-methanol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as alcohols or alkanes, using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Octahydro-5,5-dimethylnaphthalene-1-methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used as a model compound to investigate the interactions of hydroxylated naphthalene derivatives with biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to evaluate their efficacy as anti-inflammatory or anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism by which Octahydro-5,5-dimethylnaphthalene-1-methanol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s hydrophobic naphthalene core allows it to interact with lipid membranes, affecting membrane fluidity and function. These interactions can influence various cellular pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX): A high-energy explosive with a similar hydrogenated naphthalene core but with nitro groups instead of a hydroxyl group.
5,5-Dimethylnaphthalene: The parent compound without hydrogenation and hydroxylation.
1-Methylnaphthalene: A simpler naphthalene derivative with a single methyl group.
Uniqueness: Octahydro-5,5-dimethylnaphthalene-1-methanol is unique due to its fully hydrogenated naphthalene ring system and the presence of both methyl and hydroxyl groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93840-28-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-1-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)8-4-6-11-10(9-14)5-3-7-12(11)13/h6,10,12,14H,3-5,7-9H2,1-2H3 |
Clave InChI |
VRZVZDHBOCPQQP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC=C2C1CCCC2CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


